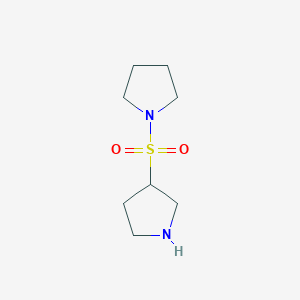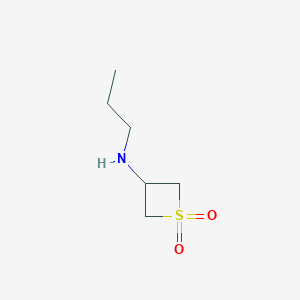
3-(Propylamino)-1lambda6-thietane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Propylamino)-1lambda6-thietane-1,1-dione is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles. This compound is characterized by the presence of a propylamino group attached to the thietane ring, which contains a sulfur atom double-bonded to an oxygen atom. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Propylamino)-1lambda6-thietane-1,1-dione typically involves the reaction of a thietane precursor with a propylamine derivative. One common method is the nucleophilic substitution reaction where a halogenated thietane reacts with propylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation, crystallization, or chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Propylamino)-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states using reducing agents like lithium aluminum hydride.
Substitution: The propylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thietane derivatives with lower oxidation states.
Substitution: Compounds with different functional groups replacing the propylamino group.
Applications De Recherche Scientifique
3-(Propylamino)-1lambda6-thietane-1,1-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(Propylamino)-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, affecting cellular processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylamino)-1lambda6-thietane-1,1-dione: Similar structure but with a methylamino group instead of a propylamino group.
3-(Ethylamino)-1lambda6-thietane-1,1-dione: Similar structure but with an ethylamino group.
3-(Butylamino)-1lambda6-thietane-1,1-dione: Similar structure but with a butylamino group.
Uniqueness
3-(Propylamino)-1lambda6-thietane-1,1-dione is unique due to the specific length and properties of the propylamino group, which can influence its reactivity and interactions with other molecules. The presence of the thietane ring also imparts distinct chemical and biological properties compared to other heterocycles.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
1,1-dioxo-N-propylthietan-3-amine |
InChI |
InChI=1S/C6H13NO2S/c1-2-3-7-6-4-10(8,9)5-6/h6-7H,2-5H2,1H3 |
Clé InChI |
DWDQETNSDVOREO-UHFFFAOYSA-N |
SMILES canonique |
CCCNC1CS(=O)(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(2-Bromophenyl)methyl][3-(dimethylamino)propyl]amine](/img/structure/B13241630.png)

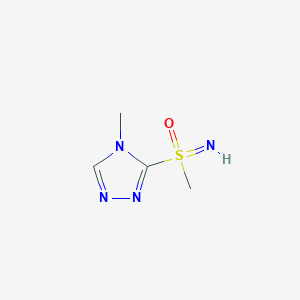
![[2-(1-Propyl-1,2,3,4-tetrahydroquinolin-6-YL)ethyl]amine](/img/structure/B13241646.png)
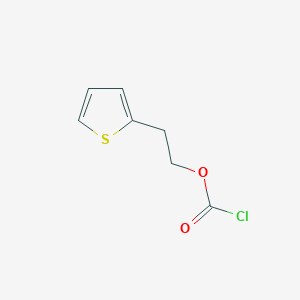
![1-[(2H-1,2,3-Triazol-2-yl)methyl]cyclohexan-1-amine](/img/structure/B13241667.png)

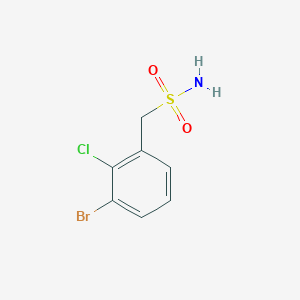
![2-[2-(Ethylamino)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid](/img/structure/B13241676.png)
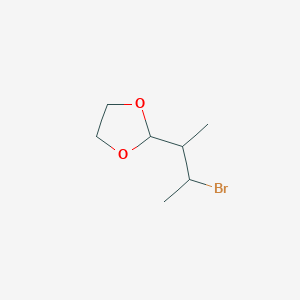
amine](/img/structure/B13241694.png)
